cyclobutylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate
Description
Cyclobutylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate is a quinoline-based compound featuring a 4-ethoxy group at position 4, a 4-fluorophenyl substituent at position 2, and a cyclobutylmethyl ester at position 4. The quinoline core provides a planar aromatic system, while the substituents influence electronic, steric, and pharmacokinetic properties.
Properties
IUPAC Name |
cyclobutylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FNO3/c1-2-27-22-13-21(16-6-9-18(24)10-7-16)25-20-11-8-17(12-19(20)22)23(26)28-14-15-4-3-5-15/h6-13,15H,2-5,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPSUACLMDXQCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)OCC3CCC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Cyclobutylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate is a quinoline derivative. Quinoline derivatives have been found to interact with a variety of targets, receptors, or microorganisms. .
Mode of Action
The mode of action of quinoline derivatives can vary widely depending on the specific derivative and its targets. The compound may interact with its targets, leading to changes in cellular processes.
Biological Activity
Cyclobutylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C18H20FNO3
- Molecular Weight : Approximately 321.36 g/mol
- Key Functional Groups : Quinoline ring, ethoxy group, and fluorophenyl substituent.
Biological Activity Overview
This compound has been evaluated for various biological activities, including:
- Anticancer Activity : Preliminary studies indicate that quinoline derivatives exhibit significant cytotoxic effects against several cancer cell lines.
- Antimicrobial Properties : The compound may possess antimicrobial activity, making it a candidate for further investigation in infectious diseases.
- Enzyme Inhibition : The ability to inhibit specific enzymes related to cancer progression and cellular signaling pathways has been noted.
Anticancer Activity
A study conducted on a series of quinoline derivatives, including this compound, revealed promising results in inhibiting cancer cell proliferation. The compound demonstrated selective cytotoxicity against human cancer cell lines such as HT-29 (colon cancer), MKN-45 (gastric cancer), and A549 (lung cancer). The IC50 values were reported as follows:
| Cell Line | IC50 (μM) |
|---|---|
| HT-29 | 0.08 |
| MKN-45 | 0.22 |
| A549 | 0.07 |
These values indicate that this compound is significantly more potent than many existing chemotherapeutic agents .
The mechanism underlying the anticancer activity of this compound involves the inhibition of key signaling pathways associated with tumor growth. Specifically, it has been shown to interfere with the c-Met kinase pathway, which is crucial for cellular proliferation and survival in various cancers .
Antimicrobial Activity
In addition to its anticancer properties, this compound was evaluated for antimicrobial effects against bacterial strains. Preliminary data suggest that it exhibits moderate activity against Gram-positive bacteria, although further studies are needed to quantify this effect and understand the underlying mechanisms .
Pharmacokinetics and Toxicology
Research into the pharmacokinetic properties of this compound indicates favorable absorption and distribution characteristics in preclinical models. However, toxicity studies are ongoing to determine safe dosage levels and potential side effects .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Methyl 6-Methoxy-2-Arylquinoline-4-Carboxylate (): Substituents: Methoxy at position 6, aryl at position 2, methyl ester at position 3. Key Differences: The target compound replaces methoxy with ethoxy (position 4) and shifts the carboxylate to position 5. The cyclobutylmethyl ester introduces greater steric bulk than methyl, possibly reducing enzymatic hydrolysis .
- Ethyl 4-Chloro-2-(Trifluoromethyl)Quinoline-6-Carboxylate (): Substituents: Chloro at position 4, trifluoromethyl at position 2, ethyl ester at position 6. Key Differences: The trifluoromethyl group is strongly electron-withdrawing, contrasting with the electron-donating ethoxy group in the target compound. The chloro substituent may increase polarity but reduce bioavailability compared to the ethoxy group .
Steric and Conformational Effects
- 2-(4-Chlorophenyl)-2-Oxoethyl 6-Bromo-3-Methyl-2-(4-Methylphenyl)Quinoline-4-Carboxylate (): Substituents: Bromo at position 6, methylphenyl at position 2, chlorophenyl-oxoethyl ester at position 4. The target compound’s 4-fluorophenyl and cyclobutylmethyl groups may offer a balance between hydrophobicity and steric accessibility .
- 4-Fluorophenyl-Substituted Porphyrins (): Substituents: 4-Fluorophenyl groups in meso positions. Key Differences: Steric repulsion from 4-fluorophenyl groups induces nonplanar distortion in porphyrins. In the target compound, the 2-(4-fluorophenyl) group may similarly distort the quinoline core, affecting π-stacking interactions in biological systems .
Metabolic Stability and Reactivity
- Cyclobutylmethyl vs. Smaller Alkyl Esters :
- Cyclobutylmethyl esters (target compound) are less prone to rapid enzymatic hydrolysis than methyl or ethyl esters (e.g., ’s methyl ester), enhancing metabolic stability. However, cyclobutyl rings may undergo strain-induced ring-opening reactions under certain conditions, as observed in cyclobutylmethyl iodide decompositions .
Structural and Crystallographic Insights
Crystal Packing and Hydrogen Bonding () :
- Fluorophenyl-substituted thiazoles () exhibit perpendicular orientation of one fluorophenyl group, disrupting planarity. The target compound’s 4-fluorophenyl group may adopt a similar orientation, influencing crystal packing and solubility. Hydrogen bonding patterns (e.g., ester carbonyl interactions) can be analyzed using graph set theory .
Data Tables
Table 1: Substituent Comparison of Selected Quinoline Derivatives
Q & A
Q. What are the recommended crystallographic methods for resolving the three-dimensional structure of cyclobutylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate?
The compound’s structure can be elucidated using single-crystal X-ray diffraction (SC-XRD). Key steps include:
- Crystal Growth : Optimize solvent systems (e.g., ethanol/dichloromethane mixtures) to obtain high-quality crystals.
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Refinement : Apply SHELXL for refinement, leveraging its ability to handle anisotropic displacement parameters and hydrogen bonding networks .
- Validation : Cross-check bond lengths and angles against similar quinoline derivatives (e.g., ethyl 7-chloro-6-(4-chlorophenoxy)quinoline-3-carboxylate) to identify structural anomalies .
Q. How can the purity of synthesized this compound be validated?
Use a combination of analytical techniques:
- HPLC : Employ a C18 column with a gradient elution (acetonitrile/water + 0.1% trifluoroacetic acid) to detect impurities.
- NMR Spectroscopy : Confirm the absence of residual solvents (e.g., DMF) and byproducts via ¹H/¹³C NMR. For example, the cyclobutylmethyl group’s protons should appear as a multiplet at δ ~2.5–3.0 ppm .
- Mass Spectrometry : Compare the observed [M+H]⁺ peak (calculated m/z) with theoretical values.
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for this compound across different assays?
Contradictions may arise from assay-specific variables:
- Cell Line Variability : Test cytotoxicity in multiple cell lines (e.g., MCF-7, HeLa) using standardized protocols (e.g., MTT assay) to account for metabolic differences .
- Solubility Effects : Pre-solubilize the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts.
- Target Engagement Validation : Use surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding to hypothesized targets (e.g., kinases) .
Q. How can computational methods predict the structure-activity relationship (SAR) of modified quinoline derivatives?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s 4-fluorophenyl group and hydrophobic pockets in target proteins (e.g., Polo-like kinase 1) .
- QSAR Modeling : Develop a 3D-QSAR model with descriptors like logP, polar surface area, and H-bond acceptors. Validate using leave-one-out cross-validation (R² > 0.8) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the cyclobutylmethyl group in aqueous vs. lipid bilayer environments .
Q. What synthetic routes are optimal for introducing substituents at the quinoline 6-carboxylate position?
- Esterification : React 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylic acid with cyclobutylmethanol under Mitsunobu conditions (DIAD, PPh₃) for high regioselectivity .
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect the quinoline nitrogen during carboxylate functionalization .
- Catalysis : Optimize Pd-catalyzed coupling (e.g., Suzuki-Miyaura) for late-stage diversification of the quinoline core .
Methodological Considerations
Q. How to design a robust pharmacokinetic (PK) study for this compound?
- ADME Profiling :
- Absorption : Perform Caco-2 permeability assays (Papp > 1 × 10⁻⁶ cm/s indicates good absorption).
- Metabolism : Incubate with human liver microsomes (HLMs) to identify CYP450-mediated metabolites via LC-MS/MS .
- In Vivo PK : Administer intravenously (1 mg/kg) and orally (10 mg/kg) in rodents. Calculate AUC₀–24h and bioavailability (F > 20% suggests oral efficacy) .
Q. What experimental controls are critical in assessing the compound’s anti-inflammatory activity?
- Positive Controls : Include dexamethasone (glucocorticoid) or celecoxib (COX-2 inhibitor) in LPS-induced RAW264.7 macrophage assays.
- Negative Controls : Use vehicle (DMSO) and non-functionalized quinoline analogs to isolate structure-specific effects.
- Cytokine Profiling : Quantify TNF-α and IL-6 via ELISA to correlate activity with inflammatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
